3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone core, indoloquinoxaline moiety, and phenylmethylene group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- typically involves multi-step organic reactions. The process begins with the preparation of the indoloquinoxaline intermediate, followed by its acylation with the appropriate acetylating agent. The final step involves the condensation of the acylated intermediate with a pyrazolone derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- has been explored for various scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Indoloquinoxaline derivatives: Molecules with variations in the indoloquinoxaline moiety.
Phenylmethylene derivatives: Compounds with different functional groups attached to the phenylmethylene group.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(phenylmethylene)- lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications .
Properties
CAS No. |
119457-24-8 |
---|---|
Molecular Formula |
C27H18BrN5O2 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C27H18BrN5O2/c1-16-19(13-17-7-3-2-4-8-17)27(35)33(31-16)24(34)15-32-23-12-11-18(28)14-20(23)25-26(32)30-22-10-6-5-9-21(22)29-25/h2-14H,15H2,1H3/b19-13+ |
InChI Key |
OBCRXNFLTYMEMF-CPNJWEJPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.